Potassium 1,3-benzoxazole-2-carboxylate
Overview
Description
Potassium 1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C8H4NO3.K and a molecular weight of 201.22 g/mol .
Synthesis Analysis
The synthesis of benzoxazole derivatives, which includes Potassium 1,3-benzoxazole-2-carboxylate, has been a subject of interest in recent years. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . For instance, 2-aminobenzothiazole derivatives were acylated by 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate to give N-1,3-benzothiazol-2-yl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides .Molecular Structure Analysis
The structure of benzoxazole derivatives is characterized by strong C—H…N and weak C—H…O hydrogen bonds, and further stabilized by C–O…π interactions . The molecules display a flattened herringbone arrangement .Chemical Reactions Analysis
Benzoxazole derivatives, including Potassium 1,3-benzoxazole-2-carboxylate, are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Physical And Chemical Properties Analysis
Potassium 1,3-benzoxazole-2-carboxylate is a solid compound . It has a molecular weight of 201.22 g/mol .Scientific Research Applications
Synthesis and Characterization
Potassium 1,3-benzoxazole-2-carboxylate plays a crucial role in the synthesis of various compounds. For instance, it's used in the preparation of 2-mercaptobenzoxazole, which is then reacted with hydrazine to produce 2-hydrazino benzoxazole. This compound further reacts to create various hydrazones, demonstrating its utility in diverse chemical synthesis processes (Alheety, 2019).
Antimicrobial Activity
Potassium 1,3-benzoxazole-2-carboxylate derivatives exhibit significant antimicrobial properties. For example, synthesized compounds with this moiety have shown inhibition effects against gram-positive bacteria, which is vital as they can act as specific antibacterial drugs (Alheety, 2019). Additionally, other derivatives have been evaluated for antibacterial activities against various strains, including Escherichia coli and Staphylococcus aureus, demonstrating broad-spectrum antimicrobial potential (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Photophysical Properties
Compounds containing the 1,3-benzoxazole-2-carboxylate moiety have interesting photophysical properties. For instance, certain fluorescent derivatives absorb and emit light in specific ranges, which can be crucial in material science and photonics applications (Phatangare et al., 2013).
Catalytic Applications
In catalysis, potassium 1,3-benzoxazole-2-carboxylate derivatives play a role in facilitating various chemical reactions. For example, they can be used as catalysts in the one-pot synthesis of benzoxazole derivatives in aqueous media, highlighting their utility in green chemistry and efficient synthesis techniques (Maleki et al., 2015).
Future Directions
Benzoxazole derivatives, including Potassium 1,3-benzoxazole-2-carboxylate, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, they are considered as potential candidates for developing new drugs and materials .
properties
IUPAC Name |
potassium;1,3-benzoxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRBWXXVOQASLD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1,3-benzoxazole-2-carboxylate | |
CAS RN |
119130-94-8 | |
Record name | potassium 1,3-benzoxazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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